molecular formula C12H15N3OS B2365464 5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 869951-29-1

5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2365464
CAS RN: 869951-29-1
M. Wt: 249.33
InChI Key: HCJIFWPUQZPORV-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of triazoles depends on the position of the nitrogen atoms in the rings. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole .

Scientific Research Applications

Crystal Structure Synthesis

The compound has been utilized in the synthesis of complex chemical structures, such as in the case where it contributes to forming monohydrate crystalline structures in the triclinic system. This involves intricate interactions, including weak hydrogen bonds and C–H···π supramolecular interactions, contributing to the stability of the crystal structure (Xu et al., 2006).

Molluscicidal and Anti-inflammatory Agents

It serves as a precursor in the synthesis of a series of compounds with (2,4-dichlorophenoxy) moiety. The synthesized compounds have demonstrated promising molluscicidal and anti-inflammatory activities, indicating its potential in the development of bioactive agents (El Shehry et al., 2010).

DNA Methylation Inhibitors

The compound forms the basis for creating new DNA methylation inhibitors. These inhibitors involve complex chemical structures, including benzylsulfanylethyl groups and various pharmacophore thioether, carboxamide, carboxyl, and hydroxyethyl fragments. Their synthesis and structure allow these compounds to influence the methylation level of tumor DNA, showcasing potential applications in cancer treatment or epigenetic therapy (Hovsepyan et al., 2018).

Synthesis of Schiff Bases with Analgesic and Antioxidant Properties

The compound is involved in the synthesis of Schiff bases containing a pyrazole moiety. These bases have been studied for their analgesic and antioxidant properties, indicating its role in the development of new pharmaceuticals aimed at pain management and combating oxidative stress (Karrouchi et al., 2016).

Antibiotic and Lipoxygenase Activity

Derivatives of the compound have been synthesized to study their antibiotic effect against various bacterial strains and their lipoxygenase activity. These studies are crucial for the development of new antibiotics and for understanding the mechanism of inflammation and other physiological processes (Rasool et al., 2016).

properties

IUPAC Name

3-[(2,4-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-4-5-10(9(2)6-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJIFWPUQZPORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

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